7-fluoro-1H-indazole-4-carbaldehyde
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Overview
Description
7-Fluoro-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active molecules . The compound is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 4th position of the indazole ring.
Mechanism of Action
Target of Action
This compound belongs to the indazole class of heterocyclic compounds, which have been found to have a wide variety of medicinal applications . .
Mode of Action
Indazole compounds are known to interact with their targets through various mechanisms, including transition metal-catalyzed reactions and reductive cyclization reactions . .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways, including those involved in inflammation, cancer, and hypertension . .
Result of Action
Indazole compounds are known to have various effects, including anti-inflammatory, anticancer, and antihypertensive effects . .
Biochemical Analysis
Biochemical Properties
7-Fluoro-1H-indazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it may upregulate or downregulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression. Additionally, this compound may induce post-translational modifications of proteins, further influencing their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may influence metabolic flux, altering the levels of specific metabolites within the cell. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolic intermediates, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazole-4-carbaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the indazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 7-fluoro-1H-indazole-4-carboxylic acid.
Reduction: 7-fluoro-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1H-indazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
1H-indazole-4-carbaldehyde: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-chloro-1H-indazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
7-bromo-1H-indazole-4-carbaldehyde: Contains a bromine atom, which affects its chemical behavior and biological interactions.
Uniqueness: 7-Fluoro-1H-indazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-fluoro-1H-indazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-5(4-12)6-3-10-11-8(6)7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSRYYPVWKOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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